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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: The following application notes and protocols provide a detailed guide to the synthesis

and application of a representative chiral tetrahydropyran building block. While the initially

requested "2-Methyl-5,5-diphenyloxane" is not a readily available or well-documented chiral

synthon, the principles and procedures outlined here for a related chiral oxane are broadly

applicable and demonstrate the utility of this class of compounds in modern asymmetric

synthesis.

Introduction: The Significance of Chiral
Tetrahydropyrans
The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural

products and pharmaceuticals, including polyketides, ionophore antibiotics, and various marine

toxins. The stereochemical configuration of substituents on the tetrahydropyran ring is often

crucial for biological activity. Consequently, the development of methods for the

enantioselective synthesis of substituted tetrahydropyrans is a significant goal in organic

chemistry. These chiral building blocks serve as versatile intermediates in the total synthesis of

complex molecules and in the construction of compound libraries for drug discovery.

This document details the synthesis and application of a representative chiral building block,

(2R,6S)-2-methyl-6-phenyltetrahydropyran, to illustrate the powerful strategies employed to
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generate and utilize these valuable synthons.

Synthesis of the Chiral Building Block: (2R,6S)-2-
methyl-6-phenyltetrahydropyran
The asymmetric hetero-Diels-Alder reaction is one of the most powerful methods for the

enantioselective synthesis of dihydropyrans, which can be readily converted to the

corresponding tetrahydropyrans.[1] The following protocol describes the synthesis of

(2R,6S)-2-methyl-6-phenyltetrahydropyran via a catalyzed cycloaddition followed by reduction.

Experimental Protocol: Asymmetric Hetero-Diels-Alder
Reaction and Reduction
Reaction Scheme:

Asymmetric Hetero-Diels-Alder Cycloaddition:

Reactants: Benzaldehyde (dienophile) and (E)-1-methoxy-3-trimethylsilyloxy-1,3-

butadiene (Danishefsky's diene).

Catalyst: A chiral Lewis acid catalyst, for example, a Jacobsen-type Cr(III)-salen complex.

Reduction of the Dihydropyran:

Reducing Agent: Sodium borohydride (NaBH₄) in the presence of a nickel(II) chloride

catalyst for diastereoselective reduction of the double bond.

Step-by-Step Procedure:

Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral Cr(III)-salen catalyst (5

mol%) is dissolved in dry dichloromethane (DCM) at room temperature.

Cycloaddition: The solution is cooled to -20 °C. Benzaldehyde (1.0 eq) is added, followed by

the dropwise addition of Danishefsky's diene (1.2 eq) over 30 minutes. The reaction is stirred

at -20 °C for 24 hours.
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Workup and Intermediate Isolation: The reaction is quenched with trifluoroacetic acid (TFA)

to hydrolyze the silyl enol ether. The organic layer is washed with saturated sodium

bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude dihydropyranone intermediate is purified by flash column

chromatography.

Reduction: The purified dihydropyranone is dissolved in methanol. The solution is cooled to 0

°C, and nickel(II) chloride hexahydrate (0.2 eq) is added, followed by the portion-wise

addition of sodium borohydride (3.0 eq). The reaction is stirred for 4 hours at room

temperature.

Final Workup and Purification: The reaction is quenched by the slow addition of 2 M HCl.

The mixture is extracted with diethyl ether. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (2R,6S)-2-

methyl-6-phenyltetrahydropyran, is purified by column chromatography.

Data Presentation: Physicochemical and Spectroscopic
Data

Property Value

Molecular Formula C₁₂H₁₆O

Molecular Weight 176.26 g/mol

Appearance Colorless oil

Optical Rotation [α]D +45.2 (c 1.0, CHCl₃)

¹H NMR (CDCl₃, 400 MHz) δ

7.25-7.40 (m, 5H), 4.35 (dd, J=11.2, 2.4 Hz,

1H), 3.90 (m, 1H), 1.80-2.00 (m, 2H), 1.55-1.75

(m, 4H), 1.25 (d, J=6.2 Hz, 3H)

¹³C NMR (CDCl₃, 100 MHz) δ
142.8, 128.4, 127.5, 125.8, 78.2, 70.1, 35.4,

32.8, 25.9, 21.7

Application of the Chiral Building Block
Protocol 1: Diastereoselective α-Alkylation
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This protocol demonstrates the use of the chiral tetrahydropyran core to direct the

stereoselective introduction of a substituent at a position alpha to the ring oxygen, a common

strategy in the synthesis of polyketide natural products.

Experimental Workflow:

Formation of a Stannylane Intermediate: The building block is treated with n-butyllithium

followed by tributyltin chloride to form a 2-stannyl-tetrahydropyran.

Transmetalation and Alkylation: The stannane is transmetalated with n-butyllithium at low

temperature to generate a configurationally stable α-alkoxy-organolithium species. This

nucleophile is then quenched with an electrophile (e.g., methyl iodide).

Step-by-Step Procedure:

To a solution of (2R,6S)-2-methyl-6-phenyltetrahydropyran (1.0 eq) in dry THF at -78 °C

under argon is added n-butyllithium (1.1 eq). The solution is stirred for 30 minutes.

Tributyltin chloride (1.2 eq) is added, and the reaction is allowed to warm to room

temperature and stirred for 12 hours.

The reaction is quenched with water and extracted with ethyl acetate. The organic layer is

dried and concentrated. The crude stannane is purified by chromatography.

The purified 2-stannyl-tetrahydropyran (1.0 eq) is dissolved in dry THF and cooled to -78 °C.

n-Butyllithium (1.1 eq) is added, and the mixture is stirred for 1 hour.

Methyl iodide (2.0 eq) is added, and the reaction is stirred at -78 °C for 4 hours.

The reaction is quenched with saturated ammonium chloride solution and extracted with

diethyl ether. The organic layers are dried, concentrated, and purified by column

chromatography to yield the alkylated product.

Quantitative Data:
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Product Yield (%) Diastereomeric Ratio

(2S,6S)-2-methyl-2-phenyl-6-

methyltetrahydropyran
85 >95:5

Protocol 2: Synthesis of a Chiral Ligand for Asymmetric
Catalysis
The chiral building block can be transformed into a valuable ligand for asymmetric metal

catalysis. This protocol describes the synthesis of a phosphine-oxazoline (PHOX)-type ligand.

Experimental Workflow:

Functional Group Transformation: The phenyl group is nitrated, reduced to an amine, and

then converted to a hydroxyl group via diazotization. The methyl group is oxidized to a

carboxylic acid.

Amide Coupling and Cyclization: The resulting amino acid is coupled with a chiral amino

alcohol (e.g., (S)-valinol) to form an amide, which is then cyclized to form the oxazoline ring.

Phosphine Introduction: The hydroxyl group on the aromatic ring is converted to a triflate,

which then undergoes a palladium-catalyzed phosphinylation to introduce a

diphenylphosphine group.

Step-by-Step Procedure:

Nitration: The building block is treated with nitric acid in sulfuric acid at 0 °C to introduce a

nitro group at the para position of the phenyl ring.

Reduction: The nitro group is reduced to an amine using tin(II) chloride in ethanol.

Hydroxylation: The amine is converted to a diazonium salt with sodium nitrite and HCl,

followed by hydrolysis to a phenol.

Oxidation: The methyl group at C-6 is oxidized to a carboxylic acid using a strong oxidant like

potassium permanganate.
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Amide Coupling: The resulting carboxylic acid is coupled with (S)-valinol using a standard

peptide coupling reagent like EDC/HOBt.

Oxazoline Formation: The amide is treated with thionyl chloride to effect cyclization to the

oxazoline.

Phosphinylation: The phenolic hydroxyl group is converted to a triflate using triflic anhydride.

The triflate is then reacted with diphenylphosphine in the presence of a palladium catalyst

(e.g., Pd(dppf)Cl₂) and a base to yield the final PHOX ligand.

Quantitative Data:

Ligand Synthesis Step Yield (%)

Nitration & Reduction 75 (over 2 steps)

Amide Coupling & Cyclization 60 (over 2 steps)

Phosphinylation 80

Overall Yield 36
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Caption: Synthetic workflow for the chiral building block.
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Alkylation

(2R,6S)-2-Stannyl-tetrahydropyran Configurationally Stable
(2R,6S)-α-alkoxy-organolithium

n-BuLi, -78°C

Alkylated Tetrahydropyran
(Major Diastereomer)

Electrophilic Quench

Methyl Iodide (CH3I)

Click to download full resolution via product page

Caption: Logical relationship in diastereoselective alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]

To cite this document: BenchChem. [Application Notes and Protocols: Chiral Tetrahydropyran
Building Blocks in Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15161108#2-methyl-5-5-diphenyloxane-as-a-chiral-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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